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Compound of Interest

Compound Name: 2-Nitrocyclohexa-1,3-diene

Cat. No.: B15438383 Get Quote

For Immediate Release

Palo Alto, CA – October 26, 2025 – This technical guide provides a comprehensive overview of

the spectroscopic data for 2-Nitrocyclohexa-1,3-diene, a molecule of interest to researchers

in synthetic chemistry and drug development. Due to the limited availability of direct

experimental spectra for 2-Nitrocyclohexa-1,3-diene in publicly accessible databases, this

report presents computed data alongside general experimental protocols for Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis. To offer a practical

reference, experimental data for the parent compound, 1,3-cyclohexadiene, is also included for

comparative purposes.

Molecular and Spectroscopic Overview
2-Nitrocyclohexa-1,3-diene (C₆H₇NO₂) is a cyclic diene containing a nitro functional group.

This structural feature is expected to significantly influence its spectroscopic properties. The

nitro group is a strong electron-withdrawing group, which will deshield adjacent protons and

carbons in the NMR spectra. In IR spectroscopy, the N-O bonds of the nitro group will exhibit

characteristic strong stretching vibrations. Mass spectrometry will reveal the molecular weight

of the compound and characteristic fragmentation patterns.

Computed Properties for 2-Nitrocyclohexa-1,3-diene[1]
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Property Value

Molecular Formula C₆H₇NO₂

Molecular Weight 125.13 g/mol

IUPAC Name 2-nitrocyclohexa-1,3-diene

CAS Number 76356-96-2

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule.

Predicted ¹H NMR Data for 2-Nitrocyclohexa-1,3-diene
While specific experimental data is not readily available, the following are predicted chemical

shifts (δ) and multiplicities for the protons of 2-Nitrocyclohexa-1,3-diene. The electron-

withdrawing nitro group is expected to cause a downfield shift for the vinylic proton at C1 and

the allylic protons.

Proton
Predicted Chemical Shift
(ppm)

Multiplicity

H1 ~7.0-7.5 Singlet or Doublet

H3 ~6.0-6.5 Multiplet

H4 ~5.8-6.2 Multiplet

H5 ~2.2-2.5 Multiplet

H6 ~2.2-2.5 Multiplet

Predicted ¹³C NMR Data for 2-Nitrocyclohexa-1,3-diene
The carbon atoms in 2-Nitrocyclohexa-1,3-diene will exhibit distinct chemical shifts. The

carbon atom (C2) bearing the nitro group is expected to be significantly deshielded.
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Carbon Predicted Chemical Shift (ppm)

C1 ~130-140

C2 ~145-155

C3 ~125-135

C4 ~120-130

C5 ~20-30

C6 ~20-30

Experimental NMR Data for 1,3-Cyclohexadiene
For comparison, the experimental ¹H and ¹³C NMR data for the parent compound, 1,3-

cyclohexadiene, are provided below.

¹H NMR of 1,3-Cyclohexadiene

Proton Chemical Shift (ppm) Multiplicity

H1, H4 5.97 Multiplet

H2, H3 5.79 Multiplet

H5, H6 2.19 Multiplet

¹³C NMR of 1,3-Cyclohexadiene

Carbon Chemical Shift (ppm)

C1, C4 126.6

C2, C3 124.7

C5, C6 22.8

General Experimental Protocol for NMR Spectroscopy
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A general procedure for obtaining NMR spectra of a compound like 2-Nitrocyclohexa-1,3-
diene is as follows:

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is then tuned and

the magnetic field is shimmed to achieve homogeneity.

Data Acquisition: Acquire the ¹H NMR spectrum. Following this, acquire the ¹³C NMR

spectrum. For more detailed structural analysis, 2D NMR experiments such as COSY

(Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be

performed.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to

generate the NMR spectrum. The spectrum is then phased, baseline corrected, and

referenced to an internal standard (e.g., tetramethylsilane, TMS).

Sample Preparation Data Acquisition Data Processing

Dissolve Sample in
Deuterated Solvent Acquire 1H Spectrum Acquire 13C Spectrum Acquire 2D Spectra

(COSY, HSQC) Fourier Transform Phase and Baseline Correction Reference to Standard

Click to download full resolution via product page

General workflow for NMR spectroscopy.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

Predicted IR Data for 2-Nitrocyclohexa-1,3-diene
The key expected IR absorption bands for 2-Nitrocyclohexa-1,3-diene are associated with the

nitro group and the carbon-carbon double bonds.
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Functional Group
Predicted Wavenumber
(cm⁻¹)

Intensity

N-O Asymmetric Stretch 1500-1560 Strong

N-O Symmetric Stretch 1340-1380 Strong

C=C Stretch (conjugated) 1600-1650 Medium

=C-H Stretch 3000-3100 Medium

C-H Stretch (aliphatic) 2850-3000 Medium

Experimental IR Data for 1,3-Cyclohexadiene
The experimental IR spectrum of 1,3-cyclohexadiene shows the following characteristic

absorptions.

Functional Group Wavenumber (cm⁻¹)

=C-H Stretch 3030

C-H Stretch (aliphatic) 2930, 2860, 2835

C=C Stretch 1650, 1578

General Experimental Protocol for FTIR Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is the most common method for obtaining an

IR spectrum.

Sample Preparation:

Liquid Samples: A thin film of the liquid sample is placed between two salt plates (e.g.,

NaCl or KBr).

Solid Samples: The solid sample is finely ground with KBr powder and pressed into a thin

pellet. Alternatively, the sample can be analyzed using an Attenuated Total Reflectance

(ATR) accessory.
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Background Spectrum: A background spectrum of the empty sample holder (or pure KBr

pellet) is recorded.

Sample Spectrum: The sample is placed in the spectrometer, and the IR spectrum is

recorded.

Data Processing: The instrument software automatically subtracts the background spectrum

from the sample spectrum to produce the final IR spectrum.

Sample Preparation Data Acquisition Data Processing

Prepare Liquid Film
or Solid Pellet

Record Background
Spectrum

Record Sample
Spectrum Subtract Background Generate Final

IR Spectrum
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General workflow for FTIR spectroscopy.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

Predicted Mass Spectrum for 2-Nitrocyclohexa-1,3-diene
The electron ionization (EI) mass spectrum of 2-Nitrocyclohexa-1,3-diene is expected to show

a molecular ion peak (M⁺) and several fragment ions.

m/z Ion

125 [C₆H₇NO₂]⁺ (Molecular Ion)

79 [C₆H₇]⁺ (Loss of NO₂)

77 [C₆H₅]⁺ (Loss of NO₂ and H₂)

Experimental Mass Spectrum for 1,3-Cyclohexadiene
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The mass spectrum of 1,3-cyclohexadiene is characterized by the following major peaks.

m/z Ion

80 [C₆H₈]⁺ (Molecular Ion)

79 [C₆H₇]⁺ (Loss of H)

78 [C₆H₆]⁺ (Loss of H₂)

77 [C₆H₅]⁺ (Loss of H and H₂)

General Experimental Protocol for Mass Spectrometry
A typical protocol for obtaining an EI mass spectrum is as follows:

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer,

often via a direct insertion probe or a gas chromatograph (GC-MS).

Ionization: In the ion source, the sample molecules are bombarded with high-energy

electrons, leading to the formation of a molecular ion and various fragment ions.

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-

flight), which separates them based on their mass-to-charge (m/z) ratio.

Detection: The separated ions are detected, and their abundance is recorded.

Data Processing: The data is processed to generate a mass spectrum, which is a plot of ion

abundance versus m/z.

Sample Introduction Analysis Output

Introduce Sample Ionization (EI) Mass Separation
(m/z) Detection Generate Mass

Spectrum
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General workflow for Mass Spectrometry.

Conclusion
While experimental spectroscopic data for 2-Nitrocyclohexa-1,3-diene is not readily available

in the public domain, computational predictions and data from the parent compound, 1,3-

cyclohexadiene, provide a strong basis for its expected spectroscopic characteristics. The

protocols outlined in this guide offer a standardized approach for researchers to obtain and

interpret the NMR, IR, and MS spectra of this and similar compounds, facilitating further

research and development in relevant scientific fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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